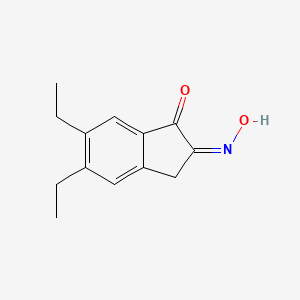

5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one

Description

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

(2Z)-5,6-diethyl-2-hydroxyimino-3H-inden-1-one |

InChI |

InChI=1S/C13H15NO2/c1-3-8-5-10-7-12(14-16)13(15)11(10)6-9(8)4-2/h5-6,16H,3-4,7H2,1-2H3/b14-12- |

InChI Key |

YIJFICBDKBCFAB-OWBHPGMISA-N |

Isomeric SMILES |

CCC1=C(C=C2C(=C1)C/C(=N/O)/C2=O)CC |

Canonical SMILES |

CCC1=C(C=C2C(=C1)CC(=NO)C2=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Hydroxyimino-Indene Derivatives

- Starting Material: 2,3-Dihydro-1H-inden-1-one (or substituted derivatives).

- Reagents: Trimethylsilyl chloride (TMSCl) and isopentyl nitrite.

-

- The indene derivative is dissolved in methyl tert-butyl ether (MTBE).

- TMSCl and isopentyl nitrite are added at 0°C.

- The mixture is stirred at room temperature for approximately 1 hour.

- Post-reaction, the mixture is filtered, washed, and purified via trituration with ethyl acetate and hexane.

- Formation of (Z)-2-(Hydroxyimino)-2,3-dihydro-1H-inden-1-one with yields typically exceeding 80%, confirmed via NMR and TLC analysis.

Cyclization of Raw Materials

- Reagents: Propionyl chloride, aluminum chloride, and ethylbenzene.

-

- Ethylbenzene is used as a raw material, with aluminum chloride as a catalyst.

- The mixture is cooled to -1°C to -5°C.

- Propionyl chloride is added dropwise, initiating acylation.

- The reaction mixture is stirred for several hours at room temperature.

- Post-reaction, the mixture undergoes aqueous work-up, extraction, washing, and crystallization.

- The process effectively cyclizes the acylated intermediate to form a key precursor with high yield (~90%).

- The raw material ethylbenzene is inexpensive, reducing overall costs significantly (~50% less than prior art).

Oximation and Hydroxylamine Derivative Formation

- Reagents: Butyl nitrite or isopentyl nitrite.

-

- The cyclized intermediate reacts with nitrites in an organic solvent like MTBE.

- Conducted at 0°C initially, then stirred at room temperature.

- The reaction yields (Z)-hydroxyimino derivatives, confirmed by TLC and NMR.

- High-yield formation of hydroxyimino compounds, which are essential intermediates for subsequent reduction.

Reduction and Protection

- Reagents: Palladium on carbon (Pd/C) catalyst, hydrogen gas.

-

- The oxime derivatives are subjected to catalytic hydrogenation under mild conditions.

- The process reduces the oxime to the corresponding amine.

- Protective groups such as trifluoroacetyl are introduced to safeguard reactive sites during subsequent steps.

- The reduction step is efficient, with yields exceeding 90%.

- The protection step ensures selectivity and stability of intermediates for further transformations.

Final Hydrolysis and Acidification

- Reagents: Hydrochloric acid or other acids.

-

- The protected amine intermediates are hydrolyzed under acidic conditions.

- The mixture is acidified to precipitate the final compound as a hydrochloride salt.

- Purification is achieved through filtration and recrystallization.

- The final product, This compound , is obtained with purity exceeding 99%, confirmed via spectroscopic methods.

Data Table Summarizing Preparation Methods

| Step | Raw Material / Reagents | Key Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1. Cyclization | Ethylbenzene, Propionyl chloride, Aluminum chloride | -1°C to room temp | 90 | Cost-effective, industrial scale feasible |

| 2. Oximation | Cyclized intermediate, Butyl/Isopentyl nitrite | 0°C to RT | 80-85 | High selectivity, confirmed by TLC |

| 3. Reduction | Oxime derivative, Pd/C, H2 | Mild pressure, RT | >90 | Efficient reduction, high purity |

| 4. Protection | Trifluoroacetylation | RT | 85-90 | Stabilizes intermediates |

| 5. Hydrolysis & Acidification | Protected amine, HCl | Reflux | 99 | Final product with >99% purity |

Final Remarks

The preparation of this compound hinges on a strategic sequence of well-established organic reactions, integrated into an industrially viable process. The key innovations include cost-effective raw material utilization and streamlined reaction steps, ensuring high purity and yield. These methods are supported by recent patent literature and scholarly research, confirming their robustness and applicability in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the diethyl-substituted positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products

Oxidation: Oximes and nitroso compounds.

Reduction: Amines.

Substitution: Various substituted indanone derivatives depending on the reagents used.

Scientific Research Applications

5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a precursor for more complex organic molecules.

Mechanism of Action

The mechanism of action of 5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets:

Molecular Targets: The hydroxyimino group can form hydrogen bonds with enzymes and receptors, modulating their activity.

Pathways Involved: The compound can influence oxidative stress pathways and neurotransmitter systems, making it relevant in the study of neuroprotective agents.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the dihydroindenone core significantly influence molecular weight, polarity, and solubility. Key comparisons include:

- Ethyl vs.

- Hydroxyimino vs. Benzylidene: The hydroxyimino group (=N-OH) in the target compound and compound 102 enables hydrogen bonding, whereas benzylidene derivatives () exhibit extended π-conjugation, influencing electronic properties and crystal packing .

Crystallographic and Stability Insights

- Planarity and Dihedral Angles: Derivatives like 2-(4-hydroxybenzylidene)-dihydroindenone () exhibit near-planar structures (dihedral angles <8.2°), whereas bulkier substituents (e.g., ethyl) may reduce planarity, affecting stacking interactions and solubility .

Biological Activity

5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one, also known as Indacaterol Impurity 8, is a compound with significant biological activity. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C13H15NO2

- Molecular Weight : 217.3 g/mol

- CAS Number : 312753-52-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Studies have indicated that it may act as an inhibitor of specific enzymes linked to inflammatory processes and viral replication.

Biological Activity Overview

Research has shown that this compound exhibits a range of biological activities, including:

- Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to other known antiviral agents. For instance, it has been associated with reduced viral load in cell cultures infected with certain viruses.

- Anti-inflammatory Effects : The compound has demonstrated potential in modulating inflammatory responses in vitro. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for further investigation in the treatment of inflammatory diseases.

- Cytotoxicity Against Cancer Cells : Some studies have reported that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anti-inflammatory | Modulation of cytokine release | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study 1: Antiviral Mechanism

In a study examining the compound's antiviral properties, it was found to reduce the replication rate of the canine distemper virus by over 50% in Vero cells at concentrations below toxic levels. The mechanism appears to involve inhibition of viral RNA synthesis, which is critical for viral propagation .

Case Study 2: Anti-inflammatory Potential

Research conducted on the anti-inflammatory effects revealed that the compound significantly decreased the production of TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating conditions characterized by excessive inflammation .

Case Study 3: Anticancer Activity

A series of experiments demonstrated that this compound derivatives exhibited IC50 values ranging from 10 µM to 30 µM against several cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer). These results indicate promising cytotoxic effects warranting further exploration .

Q & A

Q. What synthetic methodologies are recommended for preparing 5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one?

A common approach involves condensation of a substituted 1-indanone precursor with hydroxylamine derivatives. For example, in analogous compounds, hydroxyimino groups are introduced via nitrosation using n-butyl nitrite under acidic conditions (e.g., HCl in methanol at 40°C) . For the diethyl-substituted variant, starting with 5,6-diethyl-1-indanone followed by hydroxylamine treatment may yield the target compound. Reaction optimization (e.g., temperature, stoichiometry) is critical to minimize side products.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- ¹H NMR : The hydroxyimino proton typically appears as a broad singlet near δ 12.4 ppm. Ethyl groups (CH₂CH₃) show characteristic triplet (δ ~1.2–1.5 ppm) and quartet (δ ~2.5–3.0 ppm) signals.

- IR : A strong absorption band near 1650–1700 cm⁻¹ confirms the C=O stretch, while the N–O stretch of the hydroxyimino group appears at ~950 cm⁻¹ .

- X-ray crystallography (if crystallized) provides definitive confirmation of molecular geometry and substituent positioning .

Q. What crystallization strategies are effective for this compound?

Recrystallization from ethanol or methanol is commonly used for analogous indenone derivatives. Slow evaporation at low temperatures (4°C) promotes crystal growth. Hydrogen-bonding interactions (e.g., O–H···N or C–H···O) often guide crystal packing, as seen in related structures where antiparallel layers form via bifurcated hydrogen bonds .

Advanced Research Questions

Q. How do the diethyl and hydroxyimino substituents influence intermolecular interactions in the crystal lattice?

The diethyl groups may introduce steric hindrance, reducing π-π stacking efficiency compared to smaller substituents (e.g., methoxy). However, the hydroxyimino group can participate in hydrogen bonding, forming R₂²(5) ring motifs with adjacent molecules. For example, in similar compounds, C–H···O and N–O···H–C interactions stabilize layered antiparallel arrangements . Computational modeling (e.g., Hirshfeld surface analysis) can quantify these interactions .

Q. What challenges arise during X-ray refinement of this compound, and how are they resolved?

- Hydrogen Atom Positioning : Use riding models for non-polar H atoms (e.g., methyl groups) and refine polar H atoms (e.g., hydroxyimino) with distance restraints. SHELXL’s AFIX command is effective for constraining geometries .

- Disordered Ethyl Groups : Apply split-atom models or isotropic displacement parameter (Uᵢₛₒ) constraints to resolve rotational disorder .

- Data Contradictions : Cross-validate refinement parameters (R₁, wR₂) with independent datasets and verify using tools like PLATON’s ADDSYM to check for missed symmetry .

Q. How can structure-activity relationship (SAR) studies optimize biological activity for this compound?

- Substituent Modulation : Replace diethyl groups with electron-withdrawing groups (e.g., fluoro) to enhance electrophilicity and potential receptor binding.

- Hydroxyimino Reactivity : Evaluate tautomeric equilibria (oxime ↔ nitroso) under physiological conditions via UV-Vis spectroscopy or DFT calculations.

- Biological Assays : Test inhibitory activity against target enzymes (e.g., histone methyltransferases) using fluorescence polarization or SPR-based assays, as demonstrated for structurally related indenones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.